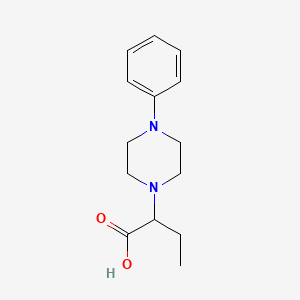
2-acetamido-N-(2-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N-(2-chlorophenyl)benzamide, also known as N-(2-chlorophenyl)-2-(acetylamino)benzamide, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its various applications, including its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. In addition to its anticancer properties, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has also been investigated for its antimicrobial, anti-inflammatory, and neuroprotective activities.
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide involves its inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. In cancer cells, HDACs are often overexpressed, leading to increased cell proliferation and survival. 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide inhibits HDAC activity, leading to increased acetylation of histone proteins and altered gene expression, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC activity, it has been shown to induce oxidative stress, activate the p53 tumor suppressor pathway, and inhibit the activity of the proteasome, a cellular complex involved in protein degradation. These effects contribute to its anticancer properties and may also be responsible for its other biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, which can inhibit multiple HDAC isoforms, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide primarily targets HDAC1 and HDAC3, making it a useful tool for studying the specific functions of these enzymes. However, one limitation of using 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has been shown to enhance the activity of certain chemotherapy drugs, suggesting that it may be useful in combination with other treatments. Another area of interest is its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide is a multi-step process that involves the reaction of 2-chloroaniline with acetic anhydride to form 2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)acetamide. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form the final product, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide. The purity and yield of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
2-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUWUCTSTTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(2-chlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)



![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)

![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)


![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)